N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a 2-thioxo group and a (5Z)-methylidene linkage. The structure features a 1-methylindole moiety at the 5-position and a pyridine-4-carboxamide group at the 3-position. The Z-configuration of the methylidene bond is critical for maintaining planar geometry, which may influence intermolecular interactions and biological activity . Its molecular formula is C₂₀H₁₅N₃O₂S₂, with a molecular weight of 401.48 g/mol.
Properties
Molecular Formula |
C19H14N4O2S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14N4O2S2/c1-22-11-13(14-4-2-3-5-15(14)22)10-16-18(25)23(19(26)27-16)21-17(24)12-6-8-20-9-7-12/h2-11H,1H3,(H,21,24)/b16-10- |
InChI Key |
KQYHNGUFOROKOJ-YBEGLDIGSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation for C5 Functionalization
The Knoevenagel reaction is the most widely used method to introduce the (1-methylindol-3-yl)methylidene moiety at the C5 position of the thiazolidinone core. This involves the condensation of 3-morpholino-2-thioxothiazolidin-4-one (6 ) with 1-methylindole-3-carbaldehyde (4a ) in acetic acid, catalyzed by ammonium acetate. The reaction proceeds under reflux conditions (110–120°C) for 8–12 hours, yielding the Z-isomer exclusively due to steric and electronic factors.
Mechanistic Insights :
-
The active methylene group (C5-H) of the thiazolidinone acts as a nucleophile.
-
The aldehyde carbonyl group undergoes nucleophilic attack, forming an enolate intermediate.
-
Dehydration yields the exocyclic double bond, stabilized by conjugation with the thioxo group.
Optimization Parameters :
-
Catalyst : Ammonium acetate or piperidine (0.5–1.0 equiv).
-
Solvent : Acetic acid or ethanol (polar protic solvents enhance reaction rates).
Stepwise Synthesis of the Thiazolidinone Core
Preparation of N-(4-Oxo-2-Thioxothiazolidin-3-yl)Pyridine-4-Carboxamide
The pyridine-4-carboxamide moiety is introduced via amide coupling. A representative protocol involves:
-
Reacting pyridine-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Treating the acyl chloride with 3-amino-4-oxo-2-thioxothiazolidine in dry dichloromethane (DCM) at 0–5°C.
-
Stirring for 4–6 hours, followed by neutralization with aqueous NaHCO₃.
Key Data :
Cyclocondensation with α-Bromo Ketones
An alternative route involves cyclizing potassium pyridine-dithiocarbazate (I ) with α-bromo ketones in ethanol under reflux (Scheme 1):
-
Dithiocarbazate Formation : Pyridine-4-carbohydrazide reacts with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol.
-
Cyclization : The dithiocarbazate intermediate reacts with α-bromo-1-methylindole-3-acetophenone in ethanol at 80°C for 8 hours.
Representative Reaction :
Conditions :
Multi-Step Synthesis from Acid Hydrazides
Synthesis of N-(4-Oxo-2-Thioxothiazolidin-3-yl)Carbamides
The thiazolidinone core is constructed by reacting acid hydrazides (1a-d ) with trithiocarbonyl diglycolic acid in boiling aqueous ethanol (Scheme 2). This step achieves yields of 83–97% and forms the precursor for subsequent condensations.
Critical Steps :
-
Hydrazide Activation : Acid hydrazides are generated from carboxylic acids and hydrazine hydrate.
-
Cyclization : Trithiocarbonyl diglycolic acid introduces the thioxo and oxo groups simultaneously.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
X-ray Crystallography
The Z-configuration of the exocyclic double bond is confirmed by X-ray diffraction, showing a dihedral angle of 8–12° between the indole and thiazolidinone planes.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Knoevenagel Condensation | High stereoselectivity (Z-only) | Requires acidic conditions | 75–90% |
| Cyclocondensation | One-pot synthesis | Limited substrate scope | 60–80% |
| Hydrazide Route | High yields | Multi-step process | 83–97% |
Scalability and Industrial Relevance
The Knoevenagel method is favored for large-scale production due to its simplicity and high yields. However, the use of acetic acid necessitates corrosion-resistant equipment. Recent advances propose microwave-assisted synthesis to reduce reaction times (30–60 minutes vs. 8–12 hours) .
Chemical Reactions Analysis
Types of Reactions
N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the thiazolidinone ring.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide. Research indicates that derivatives of thiazolidine compounds exhibit significant activity against various bacterial strains. For instance, a study demonstrated that modifications to the thiazolidine core could enhance antimicrobial potency, suggesting that this compound may serve as a lead structure for developing new antibiotics .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. One notable study reported that the compound acts as a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells, thereby exhibiting dual antimicrobial and anticancer effects .
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory properties. Molecular docking studies suggest that it may inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response . This finding opens avenues for exploring the compound's use in treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several derivatives based on the thiazolidine framework against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly improved antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Potential
In a comparative study assessing various thiazolidine derivatives' anticancer effects, this compound was found to exhibit superior cytotoxicity against breast cancer cell lines when compared to traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations at the 5-Position
The 5-methylidene substituent is a key structural determinant. Comparisons with analogs include:
Key Observations :
- Electron Effects : The nitro group in the nitroindole analog introduces electron-withdrawing properties, which could modulate redox activity or hydrogen-bond acceptor capacity.
- Aromaticity vs.
- Steric Considerations: The quinoline substituent in adds steric bulk, which may influence binding pocket accessibility.
Variations in the Amide-Linked Aromatic System
The pyridine-4-carboxamide group is replaced in some analogs:
Key Observations :
Implications of Structural Differences
- Bioactivity: Indole-containing analogs (target compound, ) may target tryptophan-binding enzymes, while quinoline derivatives could intercalate with nucleic acids.
- Solubility : Nitro and chlorophenyl groups reduce aqueous solubility but improve lipid bilayer penetration.
- Stability : The Z-configuration in the target compound and is stabilized by intramolecular hydrogen bonds, as shown in SIR97-refined structures .
Biological Activity
N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and potential anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolidinone ring fused with an indole moiety, which is known to enhance biological activity. The molecular formula is , and its structural characteristics contribute to its pharmacological effects.
Overview
Research indicates that compounds similar to this compound exhibit potent antimicrobial properties against various bacterial strains. Notably, these compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The biological activity of the compound has been evaluated through MIC and MBC assays. The following table summarizes the antimicrobial efficacy of selected derivatives:
| Compound | MIC (µM) | MBC (µM) | Target Organisms |
|---|---|---|---|
| 5d | 37.9 - 113.8 | 57.8 - 118.3 | MRSA, E. coli, P. aeruginosa |
| 5g | 43 - 172 | 86 - 344 | MRSA, E. coli |
| 5k | 248 - 372 | 372 - 1240 | Resistant strains |
| Reference (Ampicillin) | 248 - 372 | >1000 | Various bacteria |
The compound 5d was particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics such as ampicillin and streptomycin in several studies .
Case Studies
- Study on Antibacterial Activity : A study conducted on a series of thiazolidinone derivatives demonstrated that the presence of the indole fragment significantly enhanced antibacterial activity. The compound 5d exhibited the lowest MIC values compared to other tested compounds, indicating its potential as a lead candidate for further development .
- Comparison with Standard Antibiotics : In comparative studies, the synthesized compounds were shown to possess superior antibacterial properties compared to conventional antibiotics like ampicillin and streptomycin against resistant strains, highlighting their therapeutic potential .
Antifungal Activity
In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. The results indicate that it exhibits antifungal effects that surpass those of standard antifungal agents such as bifonazole and ketoconazole:
| Compound | MIC (µM) | MFC (µM) | Target Fungi |
|---|---|---|---|
| Compound 5g | <480 | <640 | Various fungi |
| Bifonazole | 480 - 640 | 640 - 800 | Candida spp. |
| Ketoconazole | 285 - 475 | 380 - 950 | Aspergillus spp. |
The best antifungal activity was attributed to compound 5g , which demonstrated significant potency against multiple fungal strains .
The mechanism underlying the biological activity of thiazolidinone derivatives often involves inhibition of key enzymes or pathways in microbial cells. For instance:
- Enzyme Inhibition : Some studies suggest that these compounds may act as dual inhibitors of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in inflammatory responses and microbial survival .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between these compounds and target proteins involved in bacterial cell wall synthesis, contributing to their antibacterial efficacy .
Cytotoxicity Assessment
While assessing the therapeutic potential of this compound, cytotoxicity tests were performed on human cell lines:
| Compound | Concentration (µM) | Viability (%) |
|---|---|---|
| Compound 5d | 0.1 | ≥91 |
| Compound 5d | 1 | ≥91 |
| Compound 5d | 10 | ≥91 |
These results indicate low cytotoxicity at tested concentrations, suggesting that the compound may be safe for further pharmacological exploration .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
